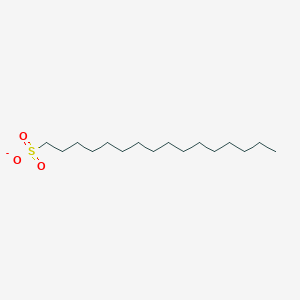
2,4-Dichloro-3-hydroxybibenzyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-3-hydroxybibenzyl is a natural product found in Riccardia marginata with data available.
Wissenschaftliche Forschungsanwendungen
Chromogenic Detection Systems
A significant application of similar compounds to 2,4-Dichloro-3-hydroxybibenzyl is in chromogenic detection systems. For example, Fossati, Prencipe, and Berti (2010) developed an improved chromogenic system using 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone for the enzymatic assay of uric acid in biological fluids (Fossati & Prencipe, 2010).
Enzymatic Removal of Dichlorophenol
Ren et al. (2014) demonstrated the enhanced catalytic activity and thermal stability of 2,4-dichlorophenol hydroxylase, which is used for the efficient removal of 2,4-dichlorophenol, a compound structurally related to 2,4-Dichloro-3-hydroxybibenzyl (Ren, Zhan, Fang, & Yu, 2014).
Protection Groups in Oligoribonucleotide Synthesis
In oligoribonucleotide synthesis, protecting groups like the 3,4-dimethoxybenzyl group have been used. This group was introduced to the 2′-hydroxyl group of nucleosides, which is a key step in oligoribonucleotide synthesis (Takaku, Ito, & Imai, 1986).
Biodegradation of Dichlorophenoxyacetic Acid
Studies by Kumar, Trefault, and Olaniran (2014) provide insight into the microbial degradation of 2,4-dichlorophenoxyacetic acid, which is structurally related to 2,4-Dichloro-3-hydroxybibenzyl. This includes understanding the enzymes and catabolic genes involved and their biotechnological implications (Kumar, Trefault, & Olaniran, 2014).
Eigenschaften
Produktname |
2,4-Dichloro-3-hydroxybibenzyl |
|---|---|
Molekularformel |
C14H12Cl2O |
Molekulargewicht |
267.1 g/mol |
IUPAC-Name |
2,6-dichloro-3-(2-phenylethyl)phenol |
InChI |
InChI=1S/C14H12Cl2O/c15-12-9-8-11(13(16)14(12)17)7-6-10-4-2-1-3-5-10/h1-5,8-9,17H,6-7H2 |
InChI-Schlüssel |
WQPCLLKHKQIJRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=C(C(=C(C=C2)Cl)O)Cl |
Synonyme |
2,4-dichloro-3-hydroxybibenzyl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylsilylpyrimidine-2,4-dione](/img/structure/B1228862.png)
![3-[(2-Methoxyphenyl)methyl]imidazo[4,5-b]pyridine](/img/structure/B1228863.png)


![ethyl 5-[(thien-2-ylacetyl)amino]-1-{2-[(thien-2-ylacetyl)oxy]ethyl}-1H-pyrazole-4-carboxylate](/img/structure/B1228869.png)

![4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester](/img/structure/B1228877.png)

![1-(Pyridine-4-carbonylamino)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228879.png)

![1-(2,4-Difluorophenyl)-3-[4-(2-pyridinyl)-2-thiazolyl]urea](/img/structure/B1228882.png)
![4-Ethylbenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228883.png)